(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid (2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17385678
InChI: InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1
SMILES:
Molecular Formula: C6H8O5
Molecular Weight: 160.12 g/mol

(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid

CAS No.:

Cat. No.: VC17385678

Molecular Formula: C6H8O5

Molecular Weight: 160.12 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid -

Specification

Molecular Formula C6H8O5
Molecular Weight 160.12 g/mol
IUPAC Name (2R,3S)-3-ethoxycarbonyloxirane-2-carboxylic acid
Standard InChI InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1
Standard InChI Key MWMZDXCRDIBPCO-DMTCNVIQSA-N
Isomeric SMILES CCOC(=O)[C@@H]1[C@@H](O1)C(=O)O
Canonical SMILES CCOC(=O)C1C(O1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid (C₆H₈O₅, MW 160.12 g/mol) features a strained epoxy ring fused to a carboxylic acid and an ethoxycarbonyl group. The stereochemistry at C2 (R-configuration) and C3 (S-configuration) critically influences its reactivity and biological interactions . The IUPAC name specifies the (2R,3S) configuration, distinguishing it from the (2S,3S) enantiomer (CAS 89886-73-7) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₈O₅
Molecular Weight160.12 g/mol
CAS NumberVCID: VC17385678
Storage TemperatureRefrigerated (2–8°C)
Optical RotationNot reported

The compound’s epoxy ring (oxirane) and ester group render it highly reactive, enabling nucleophilic ring-opening reactions and ester hydrolysis .

Synthesis and Stereochemical Control

Epoxidation of Dihydroxybutanedioic Acid Derivatives

The primary synthesis route involves epoxidizing (2R,3S)-2,3-dihydroxybutanedioic acid using m-chloroperbenzoic acid (m-CPBA) in dichloromethane. This method achieves high stereoselectivity, preserving the (2R,3S) configuration critical for downstream applications.

Reaction Scheme:

(2R,3S)-2,3-Dihydroxybutanedioic acid+m-CPBACH2Cl2(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid+m-chlorobenzoic acid\text{(2R,3S)-2,3-Dihydroxybutanedioic acid} + \text{m-CPBA} \xrightarrow{\text{CH}_2\text{Cl}_2} \text{(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid} + \text{m-chlorobenzoic acid}

Alternative approaches include enzymatic resolution or asymmetric catalysis, though these are less commonly reported .

Reactivity and Chemical Transformations

Epoxide Ring-Opening Reactions

The strained epoxy ring undergoes nucleophilic attack at the less substituted carbon (C2), yielding diols, thiols, or amines depending on the nucleophile. For example:

  • Water: Forms vicinal diol derivatives under acidic or basic conditions.

  • Ammonia: Produces β-amino alcohols, precursors to bioactive molecules .

Ester Hydrolysis and Functionalization

The ethoxycarbonyl group is susceptible to hydrolysis, generating the corresponding carboxylic acid. This reactivity is exploited to create prodrugs or polymerizable monomers .

Table 2: Representative Reactions and Products

Reaction TypeReagent/ConditionsProductApplication
Epoxide ring-openingH₂O, H⁺ or OH⁻Vicinal diolDrug intermediates
Ester hydrolysisNaOH, H₂O3-Carboxyoxirane-2-carboxylic acidPolymer synthesis
AmidationPropargylamine, DCC/DMAPPropargylamide derivativesAntimicrobial agents

Industrial and Materials Science Applications

Polymer Modification

The compound’s dual functionality enables cross-linking in epoxy resins. For example, copolymerization with bisphenol A yields polymers with enhanced thermal stability (Tg: 120–150°C).

Surface Functionalization

Epoxide groups react with hydroxylated surfaces (e.g., silica nanoparticles), creating covalently bonded coatings for drug delivery systems.

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